2-(2-氟苯基)-N-甲基-4-(苯磺酰基)恶唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

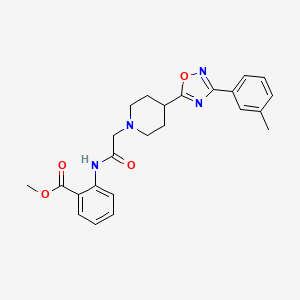

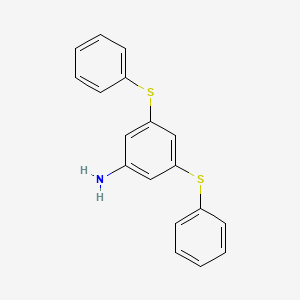

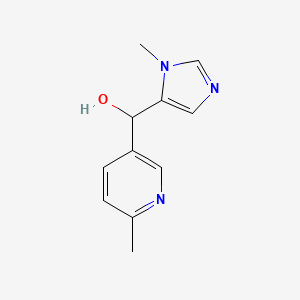

The compound "2-(2-fluorophenyl)-N-methyl-4-(phenylsulfonyl)oxazol-5-amine" is a chemically synthesized molecule that appears to be a derivative of oxazole, a five-membered aromatic heterocycle with oxygen and nitrogen as the heteroatoms. The structure suggests that it could be used as a building block in organic synthesis, potentially for pharmaceutical applications due to the presence of the sulfonyl and amine groups, which are common in drug molecules.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods. One approach involves the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole to provide a reactive C-5 carbanion, which can then react with electrophiles such as aldehydes and ketones. This method allows for the formation of 5-iodo- and 5-tri-n-butylstannyl oxazoles, which can be used in cross-coupling reactions to further modify the oxazole ring . Another synthetic strategy includes the use of α-sulfonyl carbanion, which reacts with alkyl halides to give monoalkylated, dialkylated, and cyclic products. Reductive desulfonylation can then be optimized to afford desulfonylated products, as demonstrated in the synthesis of the anti-inflammatory drug Oxaprozin .

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms. The substitution at the 2 and 5 positions of the oxazole ring is critical for the biological activity and chemical reactivity of these compounds. The presence of a fluorophenyl group suggests the possibility of interactions with biological targets, while the phenylsulfonyl group could be involved in further chemical transformations .

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions, including nucleophilic displacement, cross-coupling, and ring-opening reactions. For instance, the fluorophenyl group in the compound could potentially undergo a Fries rearrangement, which is a regioselective synthesis method, as seen in the synthesis of benzamide derivatives . Additionally, the presence of a fluorine atom can also be utilized in the synthesis of fluorinated compounds, which are of significant interest in medicinal chemistry due to their ability to modulate the biological activity of molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their substituents. The introduction of a fluorine atom can affect the lipophilicity, metabolic stability, and hydrogen bonding capacity of the molecule. The sulfonyl group can increase the acidity of adjacent protons and serve as a site for further functionalization. The amine group can participate in hydrogen bonding and can be protonated under acidic conditions, affecting the solubility and reactivity of the compound. The overall properties of the molecule would be a combination of these effects, which could be tailored for specific applications in organic synthesis and drug design .

科学研究应用

反应性和材料特性

- 一项关于苯并恶嗪单体与胺的反应性研究探讨了亲核取代反应、热分解和亲电加成,这些反应与了解热固性树脂的固化过程相关。这些见解对于改善聚合物中的材料特性和加工性能至关重要 (Sun 等人,2015)。

聚合物电解质合成

- 通过活化氟苯基-胺反应合成胍基官能化聚(亚苯基醚砜)阴离子交换聚合物电解质,提供了一种精确控制阳离子功能而不发生有害副反应的途径。这种方法允许将胍基直接整合到稳定的苯环中,突出了在膜技术和能源设备中的潜在应用 (Kim 等人,2011)。

抗肿瘤特性

- 对与本化合物具有结构相似性的 2-(4-氨基苯基)苯并噻唑的研究揭示了有效的抗肿瘤特性。这些化合物诱导细胞色素 P450 1A1,导致生物转化为活性代谢物。这表明在癌症治疗中具有潜在的治疗应用 (Bradshaw 等人,2002)。

荧光分子探针

- 基于二苯恶唑(结合二甲基氨基和磺酰基)开发的荧光溶剂变色染料表明在创建灵敏的荧光分子探针中具有应用前景。由于这些探针具有很强的溶剂依赖性荧光,因此可用于研究生物事件和过程 (Diwu 等人,1997)。

分析和合成化学

- 扩展恶唑的合成和涉及苯磺酰基的反应的探索提供了对合成策略的见解,这些策略可用于复杂有机分子的合成和功能化。这对于新型药品、农用化学品和材料的开发至关重要 (Patil & Luzzio,2016)。

未来方向

属性

IUPAC Name |

4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-methyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3S/c1-18-15-16(23(20,21)11-7-3-2-4-8-11)19-14(22-15)12-9-5-6-10-13(12)17/h2-10,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPJXNSWVMKXDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=C(O1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorophenyl)-N-methyl-4-(phenylsulfonyl)oxazol-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2503248.png)

![(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-b]quinazoline-3,5-dione](/img/structure/B2503251.png)

![2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2503259.png)

![methyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2503264.png)